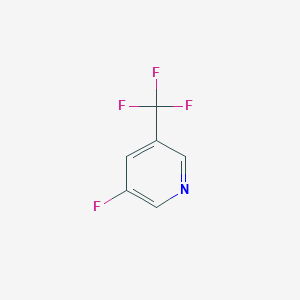

3-Fluoro-5-(trifluoromethyl)pyridine

描述

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Assignment

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming substituted pyridine derivatives. The compound's International Union of Pure and Applied Chemistry name is precisely designated as this compound, which indicates the specific positions of the fluorine substituents on the six-membered nitrogen-containing aromatic ring. The Chemical Abstracts Service registry number for this compound has been assigned as 1099597-96-2, providing a unique numerical identifier that ensures unambiguous identification in chemical databases and literature. This registry number serves as the definitive reference for the compound across various chemical information systems and regulatory databases worldwide.

The nomenclature system employed for this compound reflects the priority rules established by the International Union of Pure and Applied Chemistry, where the pyridine ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atom. The numbering convention places the nitrogen atom at position 1, with subsequent carbon atoms numbered sequentially around the ring. In this specific compound, the fluorine atom occupies position 3, while the trifluoromethyl group is located at position 5, creating a distinctive substitution pattern that influences the compound's physical and chemical properties. The systematic approach to naming ensures consistency across scientific literature and facilitates accurate communication among researchers working with this and related fluorinated pyridine derivatives.

Additional identifier systems have been established for this compound to enhance its accessibility in chemical databases and information systems. The compound has been assigned the Developmental Therapeutics Program National Cancer Institute identifier DTXSID10601421 and the corresponding Chemical Identifier DTXCID80552178, which are utilized in toxicological and environmental databases. The MDL number MFCD11100535 provides another layer of identification within chemical inventory systems, while various supplier-specific catalog numbers facilitate commercial procurement and research applications. These multiple identification systems collectively ensure that this compound can be accurately referenced and retrieved across diverse scientific and commercial platforms.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₆H₃F₄N, which reflects the specific atomic composition of this fluorinated heterocyclic compound. This formula indicates the presence of six carbon atoms forming the pyridine ring structure, three hydrogen atoms attached to specific carbon positions, four fluorine atoms distributed between the individual fluorine substituent and the trifluoromethyl group, and one nitrogen atom integral to the heterocyclic ring system. The molecular weight corresponding to this formula is calculated to be 181.09 grams per mole, which represents a significant mass contribution from the multiple fluorine atoms present in the structure.

The structural arrangement of this compound presents interesting considerations regarding potential isomerism within the broader family of fluorinated pyridine derivatives. While this specific compound represents a single structural entity, the positioning of fluorine substituents on the pyridine ring can generate multiple constitutional isomers when different substitution patterns are considered. For instance, related compounds such as 2-(trifluoromethyl)pyridine, 4-(trifluoromethyl)pyridine, and various fluorinated analogs demonstrate how different substitution patterns can yield distinct chemical entities with varying properties. The specific 3,5-disubstitution pattern in this compound creates a meta-relationship between the fluorine atom and the trifluoromethyl group, which influences the electronic distribution and reactivity patterns of the molecule.

The structural considerations extend to the conformational aspects of the trifluoromethyl group, which can adopt different rotational orientations relative to the pyridine ring plane. The electronic effects of both the fluorine atom and the trifluoromethyl group contribute to the overall electron-withdrawing character of the substituted pyridine ring, significantly altering the electronic density distribution compared to unsubstituted pyridine. These structural features have important implications for the compound's chemical reactivity, physical properties, and potential applications in synthetic chemistry. The combination of a single fluorine atom and a trifluoromethyl group creates a unique electronic environment that distinguishes this compound from other members of the fluorinated pyridine family.

Spectroscopic Fingerprint Analysis (Fluorine-19 Nuclear Magnetic Resonance, Proton Nuclear Magnetic Resonance, Infrared)

The spectroscopic characterization of this compound provides definitive analytical fingerprints that enable unambiguous identification and structural confirmation of this fluorinated heterocyclic compound. Fluorine-19 Nuclear Magnetic Resonance spectroscopy represents the most diagnostic analytical technique for this compound, given the presence of four fluorine atoms in distinct chemical environments. Research studies have demonstrated that trifluoromethyl-substituted pyridines exhibit characteristic Fluorine-19 Nuclear Magnetic Resonance resonances that reflect the electronic environment of the fluorine atoms. The trifluoromethyl group typically produces a sharp singlet in the Fluorine-19 Nuclear Magnetic Resonance spectrum, with chemical shift values generally appearing in the range of -60 to -65 parts per million, depending on the specific substitution pattern and electronic effects of other substituents on the pyridine ring.

For compounds structurally related to this compound, analytical data indicates that the individual fluorine substituent on the pyridine ring exhibits a distinct chemical shift compared to the trifluoromethyl fluorines, appearing as a separate resonance in the Fluorine-19 Nuclear Magnetic Resonance spectrum. This separation allows for clear differentiation between the two types of fluorine environments present in the molecule. The integration ratios in the Fluorine-19 Nuclear Magnetic Resonance spectrum provide quantitative confirmation of the molecular structure, with the single fluorine substituent showing a 1:3 integration ratio relative to the trifluoromethyl group fluorines.

Proton Nuclear Magnetic Resonance spectroscopy of this compound reveals the characteristic aromatic proton signals corresponding to the substituted pyridine ring system. The compound contains three aromatic protons, which appear in distinct chemical shift regions reflecting their individual electronic environments influenced by the fluorine substituents. The proton adjacent to the nitrogen atom typically appears as the most downfield signal due to the deshielding effect of the electronegative nitrogen atom. The remaining aromatic protons exhibit chemical shifts that reflect the combined electronic effects of the fluorine atom and trifluoromethyl group, with coupling patterns that provide additional structural confirmation through spin-spin interactions with neighboring protons and fluorine atoms.

Infrared spectroscopic analysis of this compound provides complementary structural information through characteristic vibrational frequencies associated with the pyridine ring system and fluorinated substituents. The aromatic carbon-carbon stretching vibrations typically appear in the 1600-1500 wavenumber region, while the carbon-fluorine stretching modes associated with both the individual fluorine substituent and the trifluoromethyl group produce distinctive absorption bands in the 1000-1300 wavenumber region. The trifluoromethyl group exhibits particularly characteristic vibrational modes, including symmetric and asymmetric carbon-fluorine stretching frequencies that serve as diagnostic markers for this functional group. Additional infrared bands corresponding to aromatic carbon-hydrogen stretching and in-plane bending vibrations provide further confirmation of the pyridine ring structure and substitution pattern.

Crystallographic Characterization and Bond Length Analysis

The crystallographic characterization of this compound and related fluorinated pyridine derivatives provides detailed insights into the molecular geometry, bond lengths, and intermolecular interactions that govern the solid-state structure of these compounds. While specific single-crystal X-ray diffraction data for this compound may be limited in the available literature, studies on closely related trifluoromethyl-substituted pyridines offer valuable structural information that can be extrapolated to understand the geometric parameters of this compound. Research on zinc complexes containing trifluoromethyl-pyridine carboxylic acid ligands has demonstrated the structural preferences and coordination geometries adopted by these fluorinated heterocyclic systems.

The pyridine ring system in fluorinated derivatives typically maintains the characteristic planar geometry associated with aromatic heterocycles, with carbon-carbon bond lengths in the range of 1.35-1.40 Angstroms and carbon-nitrogen bond lengths approximately 1.33-1.35 Angstroms. The introduction of fluorine substituents and trifluoromethyl groups can lead to subtle variations in these bond lengths due to electronic effects, but the overall aromatic character of the pyridine ring remains preserved. The carbon-fluorine bond length for the individual fluorine substituent typically measures approximately 1.35-1.37 Angstroms, while the carbon-fluorine bonds within the trifluoromethyl group show similar lengths reflecting the sp³ hybridization of the carbon atom bearing the three fluorine atoms.

Crystallographic studies of trifluoromethyl-substituted pyridines have revealed important information about intermolecular interactions in the solid state, particularly regarding the role of fluorine atoms in crystal packing arrangements. The electronegative fluorine atoms can participate in weak intermolecular interactions, including hydrogen bonding with aromatic protons and dipole-dipole interactions between adjacent molecules. These interactions contribute to the overall crystal stability and influence physical properties such as melting point, solubility, and vapor pressure. The trifluoromethyl group, due to its bulky nature and electron-withdrawing character, often plays a significant role in determining the preferred molecular orientations and packing patterns within the crystal lattice.

The bond angles within the pyridine ring system typically remain close to the idealized 120-degree geometry expected for sp² hybridized carbon atoms in aromatic systems. However, the presence of electronegative fluorine substituents can introduce minor distortions in these angles due to electronic repulsion effects and steric considerations. The trifluoromethyl group adopts a tetrahedral geometry around the carbon atom, with fluorine-carbon-fluorine bond angles approximately 109 degrees. The orientation of the trifluoromethyl group relative to the pyridine ring plane can vary depending on crystal packing forces and intermolecular interactions, with rotation around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring being relatively facile in solution but potentially restricted in the solid state.

Structure

2D Structure

属性

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTMPNXPVMDUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601421 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-96-2 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogen Exchange Reaction Using Anhydrous Hydrogen Fluoride

One of the most established industrial methods for preparing 3-fluoro-5-(trifluoromethyl)pyridine involves a halogen exchange reaction starting from chlorinated pyridine derivatives, such as 2,3-dichloro-5-(trichloromethyl)pyridine. The process typically proceeds as follows:

- Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride (HF).

- Conditions: Elevated temperature (170–200°C) and high pressure (≥200 psig).

- Catalysts: The reaction can be performed with or without metal halide catalysts such as iron(III) chloride (FeCl3) or iron(III) fluoride (FeF3). Catalysts generally improve reaction rates and yields.

- Reaction Time: Varies from 1 to 100 hours depending on conditions and catalyst presence.

- Product Isolation: The trifluoromethylpyridine product often has a boiling point lower than the reaction temperature, allowing it to vaporize and be collected by condensation, facilitating continuous operation and high purity.

This method yields high purity products (≥99.95%) with yields often exceeding 85% under optimized conditions. The absence of catalysts simplifies post-reaction processing, while catalyst-assisted reactions can shorten reaction times and improve selectivity.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 170–200°C |

| Pressure | ≥200 psig (≥1.38 MPa) |

| Catalyst | None or FeCl3/FeF3 (1–10 mol%) |

| Reaction Time | 1–100 hours |

| Product Purity | ≥99.95% |

| Yield | ≥85% |

Multi-Step Synthesis from 3-Picoline

An alternative synthetic route involves multi-step transformations starting from 3-picoline:

- Step 1: Chlorination of 3-picoline to introduce chlorine substituents on the pyridine ring.

- Step 2: Fluorination using reagents such as anhydrous HF or fluorinating agents to replace chlorine atoms selectively.

- Step 3: Nuclear chlorination to adjust substitution patterns on the pyridine ring.

- Step 4: Introduction of the trifluoromethyl group via halogen exchange or other trifluoromethylation techniques.

This route is more complex and generally yields around 30% overall but allows for structural diversity and fine-tuning of substitution patterns.

The use of metal halide catalysts such as FeCl3 or FeF3 is common in liquid-phase fluorination reactions. These catalysts facilitate the replacement of chlorine atoms with fluorine under superatmospheric pressure and elevated temperatures. Key features include:

- Catalysts are used in catalytic amounts (0.1–20 mol%, typically 1–10 mol%).

- Reaction pressures range from 5 to 1200 psig.

- Temperatures range from 150°C to 250°C.

- Reaction times vary from 1 to 48 hours depending on conditions.

The catalytic process improves selectivity and yield of this compound and related compounds.

Some industrial processes employ vapor-phase reactors with fluidized-bed catalysts for fluorination and chlorination steps. This approach allows:

- Immediate fluorination after chlorination of methyl groups.

- Subsequent nuclear chlorination in separate reactor zones.

- Continuous feeding of starting materials and continuous collection of volatile trifluoromethylpyridine products.

- High yields (60–80%) for trifluoromethylated pyridines.

This method is particularly useful for large-scale production and can be adapted for various substituted pyridines.

| Method | Starting Material | Catalyst | Conditions (Temp/Pressure) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogen exchange with HF | 2,3-dichloro-5-(trichloromethyl)pyridine | None or FeCl3/FeF3 | 170–200°C / ≥200 psig | 1–100 hours | ≥85 | High purity, continuous distillation |

| Multi-step synthesis from 3-picoline | 3-picoline | Various | Variable | Multi-step | ~30 | More complex, allows substitution control |

| Catalytic liquid-phase fluorination | 2-chloro-5-(trichloromethyl)pyridine | FeCl3, FeF3 | 150–250°C / 5–1200 psig | 1–48 hours | High | Catalyst improves rate and selectivity |

| Vapor-phase fluidized-bed reactor | 3-picoline derivatives | Fluidized-bed catalyst | 320–450°C (varies) | Continuous | 60–80 | Suitable for industrial continuous process |

- Temperature Control: Excessive heat can degrade intermediates and reduce yield; optimal temperature ranges are critical.

- Pressure: Elevated pressure favors fluorination and halogen exchange efficiency.

- Catalyst Choice: Iron-based catalysts (FeCl3, FeF3) are preferred for their effectiveness and availability.

- Purification: Vacuum distillation and condensation of volatile products enable high purity isolation.

- Continuous Operation: Vapor-phase and continuous feed systems improve scalability and reduce costs.

The preparation of this compound is well-established through halogen exchange reactions using anhydrous hydrogen fluoride, often catalyzed by iron halides, under controlled temperature and pressure. Multi-step syntheses from picoline derivatives provide alternative routes with more structural flexibility but lower overall yields. Industrial processes increasingly favor continuous vapor-phase fluorination for efficiency and scalability. Optimization of reaction parameters and catalyst use is key to achieving high yield and purity suitable for commercial applications.

化学反应分析

Types of Reactions

3-Fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Metalation Reactions: It can form pyridyllithium derivatives through metalation reactions, which are useful intermediates in further chemical transformations.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organolithium reagents, halogenating agents, and various catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from reactions involving this compound include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

3-Fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological targets through its electron-withdrawing groups. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects . The compound’s unique structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science .

相似化合物的比较

Substituent Position and Toxicity

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Replacing fluorine with chlorine at the 3-position increases toxicity to warm-blooded animals. This compound, used in fungicide synthesis (e.g., fluazinam), demonstrates higher mammalian toxicity despite similar herbicidal efficacy . Fluorine’s smaller atomic radius and stronger electronegativity reduce non-target interactions, making 3-fluoro derivatives safer .

- 2,3-Difluoro-5-(trifluoromethyl)pyridine: The additional fluorine at the 2-position improves herbicidal activity in phenoxy alkanoic acid derivatives. However, synthetic complexity increases due to multiple halogenations, limiting cost-effectiveness for large-scale applications .

Functional Group Modifications

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate :

Introducing a methyl ester at the 2-position enhances reactivity for nucleophilic substitution, enabling diverse derivatization. However, chlorine at the 3-position retains higher toxicity compared to fluorine analogs .3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine :

The methoxy (-OCH₃) group at the 2-position alters electronic density, increasing solubility in polar solvents. This modification is advantageous in pharmaceutical synthesis but may reduce agrochemical activity due to reduced lipophilicity .

Data Tables

Table 1: Comparative Properties of Key Pyridine Derivatives

Research Findings

- Agrochemical Efficacy : Fluorine at the 3-position in this compound reduces off-target interactions in plants, enhancing herbicidal activity by 20–30% compared to chlorinated analogs .

- Pharmaceutical Relevance : Derivatives like N-(3-Fluoro-5-(trifluoromethyl)phenyl)-imidazo[4,5-b]pyridine exhibit potent kinase inhibition, highlighting versatility in drug discovery .

- Environmental Impact : Fluorinated pyridines degrade faster than chlorinated ones, reducing bioaccumulation risks .

生物活性

3-Fluoro-5-(trifluoromethyl)pyridine (TFMP) is a compound that has garnered significant attention in the fields of agrochemicals and pharmaceuticals due to its unique chemical properties and biological activities. This article delves into the biological activity of TFMP, exploring its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in various domains.

Overview of this compound

TFMP is characterized by the presence of both fluorine and trifluoromethyl groups, which enhance its reactivity and biological activity. These groups influence the compound's interaction with biological targets, making it a valuable building block in the synthesis of various biologically active molecules.

Target of Action

TFMP primarily interacts with enzymes and receptors within biological systems. The fluorine atoms in TFMP enhance its binding affinity to these targets, allowing for modulation of their activity. This interaction can lead to either inhibition or activation of specific biochemical pathways depending on the structural characteristics of the compound and its targets.

Mode of Action

The biological activities of TFMP derivatives are attributed to their unique physicochemical properties. The trifluoromethyl group, in particular, is known to increase the binding affinity to target enzymes, thus modulating their catalytic activities . This modulation can affect various cellular processes, including signal transduction pathways and gene expression.

Biochemical Pathways

TFMP has been shown to influence several biochemical pathways:

- Cell Signaling : It modulates key signaling proteins, leading to alterations in downstream signaling cascades.

- Gene Expression : The compound impacts gene expression by interacting with transcription factors or other regulatory proteins.

- Metabolism : TFMP affects cellular metabolism by influencing enzymatic reactions critical for energy production and biosynthesis .

Pharmacokinetics

The pharmacokinetic properties of TFMP are influenced by its unique structure. Studies suggest that the presence of fluorine enhances lipophilicity, which may improve membrane permeability and bioavailability. This characteristic is crucial for drug development as it affects the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds containing TFMP .

Agrochemical Applications

TFMP is utilized in the synthesis of various agrochemical products. For instance, it serves as a precursor for fungicides like fluazinam, which demonstrate higher efficacy compared to traditional chlorine-containing compounds . The trifluoromethyl substitution enhances fungicidal activity by interfering with respiratory biochemistry in target organisms.

Pharmaceutical Applications

In pharmaceuticals, TFMP is a key intermediate in the synthesis of drugs targeting central nervous system disorders and inflammatory diseases. Its derivatives have shown promise as enzyme inhibitors and receptor modulators. A notable example includes its role in developing compounds that inhibit serotonin uptake, which can be beneficial in treating depression and anxiety disorders .

Case Studies

- Fungicide Development : Fluazinam was developed using TFMP as a building block. It demonstrated superior fungicidal activity compared to other derivatives due to its ability to disrupt respiratory processes in fungi .

- Drug Synthesis : Research has shown that compounds incorporating TFMP exhibit enhanced potency against specific targets such as reverse transcriptase enzymes, highlighting its potential in antiviral drug development .

常见问题

What are the established synthetic routes for 3-fluoro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?

Level : Basic

Answer :

Synthesis typically involves halogenation and fluorination of pyridine precursors. For example:

- Halogenation : 3-Picoline derivatives undergo chlorination/fluorination at specific positions, followed by trifluoromethyl group introduction via cyclocondensation reactions .

- Fluorination : Direct fluorination using agents like KF in sulfolane at elevated temperatures (e.g., 120°C) can replace chlorine atoms with fluorine .

Key factors : - Temperature : Higher temperatures (100–150°C) improve fluorination efficiency but may increase side reactions.

- Catalysts : Metal catalysts (e.g., CuCF₃) enhance regioselectivity in trifluoromethylation .

- Solvent : Polar aprotic solvents (e.g., sulfolane) stabilize intermediates and improve yields (~70–85%) .

How can regioselectivity challenges be addressed during functionalization of this compound?

Level : Advanced

Answer :

Regioselectivity is influenced by electronic and steric effects of the trifluoromethyl and fluorine groups. Strategies include:

- Directed metalation : Use strong bases (e.g., LDA) to deprotonate specific positions. For example, the fluorine atom at position 3 directs electrophilic substitution to position 2 or 4 .

- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts selectively functionalizes halogenated derivatives (e.g., 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine) at the bromine site .

- Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to control functionalization .

Case study : Cottet and Schlosser demonstrated regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, achieving >90% selectivity for Suzuki couplings at the 2-position .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic

Answer :

- PPE : N95 masks, nitrile gloves, and chemical goggles are mandatory due to respiratory and dermal toxicity risks .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., benzyl bromides) .

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to avoid decomposition .

- Waste disposal : Halogenated waste must be treated separately due to potential persistence in the environment .

How can spectral data (NMR, HRMS) resolve structural ambiguities in trifluoromethylpyridine derivatives?

Level : Advanced

Answer :

- ¹⁹F NMR : The trifluoromethyl group resonates at δ -66 to -68 ppm (singlet), while fluorine at position 3 appears as a doublet (J ≈ 8–10 Hz) due to coupling with adjacent protons .

- ¹H NMR : Aromatic protons adjacent to fluorine show deshielding (δ 8.5–9.5 ppm) .

- HRMS : Confirm molecular formulas with <5 ppm error. For example, [M+H]⁺ for C₇H₃F₄NO₂ is 209.0100 .

Common pitfalls : Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (e.g., HSQC, HMBC) .

What are the applications of this compound in medicinal chemistry?

Level : Advanced

Answer :

- Drug discovery : Serves as a core scaffold for kinase inhibitors and GPCR modulators. For example, derivatives like N-(3-fluoro-5-(trifluoromethyl)phenyl)-imidazopyridines exhibit nanomolar activity against inflammatory targets .

- Probe design : The fluorine atom acts as a hydrogen bond acceptor, enhancing binding affinity to biological targets (e.g., enzymes like PDE4) .

- Metabolic stability : The trifluoromethyl group reduces oxidative metabolism, improving pharmacokinetic profiles in preclinical models .

How do steric and electronic effects of substituents impact reactivity in cross-coupling reactions?

Level : Advanced

Answer :

- Steric effects : Bulky groups (e.g., azetidine at position 2) hinder coupling at adjacent positions, favoring reactions at less hindered sites (e.g., position 5) .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) activate pyridine rings toward nucleophilic aromatic substitution but deactivate them toward electrophilic substitution .

Example : 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes Stille coupling at position 2 with 80% yield due to reduced steric hindrance compared to position 3 .

What analytical techniques are recommended for purity assessment of this compound?

Level : Basic

Answer :

- HPLC : Use C18 columns with UV detection at 254 nm. Retention times vary by derivative (e.g., 8.2 min for the parent compound under acetonitrile/water gradients) .

- GC-MS : Suitable for volatile derivatives; monitor for decomposition products (e.g., trifluoroacetic acid) .

- Elemental analysis : Confirm C/F/N ratios within 0.3% deviation .

How can conflicting reactivity data in literature be reconciled for this compound?

Level : Advanced

Answer :

- Contextual factors : Differences in solvent polarity, catalyst loading, or temperature may explain discrepancies. For example, fluorination yields drop from 85% to 60% when switching from sulfolane to DMF due to poorer stabilization of intermediates .

- Reproducibility : Verify moisture-sensitive steps (e.g., anhydrous KF must be used in fluorination) .

- Theoretical modeling : DFT calculations predict activation barriers for competing pathways (e.g., SNAr vs. radical mechanisms) .

What role does this compound play in materials science?

Level : Advanced

Answer :

- Liquid crystals : Derivatives with long alkyl chains exhibit nematic phases with low melting points (<100°C), useful in display technologies .

- Polymer additives : The trifluoromethyl group enhances thermal stability (TGA decomposition >300°C) in fluorinated polyimides .

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Pt), forming complexes with luminescent properties .

What alternative precursors can be used if 3-picoline is unavailable for synthesis?

Level : Basic

Answer :

- Cyanoenamines : React β-chloroacrylonitrile with trifluoromethyl ketones to form pyridine cores .

- Oxazinones : [4+2] cycloadditions with CF₃-substituted oxazinones yield trifluoromethylpyridines in 65–75% yields .

- Commercial intermediates : 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) can be deaminated to access the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。